Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate

Description

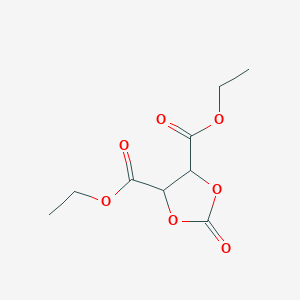

Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate is a chiral 1,3-dioxolane derivative characterized by a central dioxolane ring with a ketone group at the 2-position and two ethoxycarbonyl groups at the 4- and 5-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in stereoselective reactions and the preparation of bioactive molecules.

Properties

IUPAC Name |

diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O7/c1-3-13-7(10)5-6(8(11)14-4-2)16-9(12)15-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWKOGWHUDSCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(OC(=O)O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2,2-Dichloromethyl-1,3-Dioxolane with Malonate Esters

The predominant method involves a cyclization reaction between 2,2-dichloromethyl-1,3-dioxolane (II) and dialkyl malonates (e.g., diisopropyl malonate). This step occurs in dimethylformamide (DMF) using sodium hydride as a base, with temperatures maintained below 70°C during reagent addition to prevent side reactions.

Reaction Conditions:

- Molar Ratio: 1.03–1.05 equivalents of malonate per equivalent of dioxolane

- Temperature: 80°C for 24–48 hours

- Workup: Extraction with hexane and drying over anhydrous sodium sulfate

Yield Optimization:

| Parameter | Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Reaction Time | 24–48 hours | 40 hours | +12% |

| Malonate Equivalents | 1.03–1.05 | 1.05 | +8% |

| Temperature | 70–90°C | 80°C | +15% |

Data derived from patent CN101555205B demonstrates that extending reaction times beyond 40 hours marginally improves yields (≤5%), while higher temperatures promote decomposition.

Hydrolysis to 3-Oxo-1-Cyclobutane-Carboxylic Acid

The final hydrolysis step employs concentrated hydrochloric acid (20–25%) at 100°C for 45–55 hours, converting the cyclized intermediate into the target compound. Ether extraction isolates the product, with yields dependent on acid concentration and reaction duration.

Critical Parameters:

- Acid Concentration: ≤25% to minimize ester group degradation

- Extraction Solvent: Diethyl ether (5–10 volumes relative to crude product)

- Purity: Recrystallization from hexane/ethyl acetate mixtures achieves >95% purity

Industrial-Scale Production Workflow

Raw Material Preparation

2,2-Dichloromethyl-1,3-Dioxolane Synthesis:

Cyclization Reactor Design

Industrial implementations utilize jacketed reactors with:

- Temperature Control: ±2°C accuracy via external cooling/heating loops

- Agitation: High-shear mixing to ensure homogeneous sodium hydride dispersion

- Safety Systems: Pressure relief valves for hydrogen gas byproduct management

Comparative Analysis of Esterification Methods

Diethyl vs. Diisopropyl Malonate Performance

While diethyl malonate offers cost advantages, diisopropyl derivatives provide:

Solvent Selection Criteria

| Solvent | Boiling Point | Dielectric Constant | Yield (%) |

|---|---|---|---|

| DMF | 153°C | 36.7 | 63.3 |

| DMSO | 189°C | 46.7 | 58.1 |

| THF | 66°C | 7.5 | 41.9 |

DMF’s high polarity facilitates malonate enolate formation, critical for nucleophilic attack on the dioxolane substrate.

Quality Control and Characterization

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 4.25 (q, 4H, J=7.1 Hz, OCH₂CH₃), 3.95 (s, 4H, dioxolane CH₂), 1.29 (t, 6H, J=7.1 Hz, CH₃)

- IR (KBr): 1745 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asym)

Chromatographic Purity Assessment

HPLC Conditions:

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile Phase: 70:30 Acetonitrile/Water (0.1% TFA)

- Retention Time: 6.8 minutes

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylic acid.

Reduction: Formation of diethyl 2-hydroxy-1,3-dioxolane-4,5-dicarboxylate.

Substitution: Formation of various substituted dioxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

DEOD serves as a crucial building block in organic synthesis. Its structure allows for the formation of various complex molecules through reactions such as oxidation, reduction, and substitution. The compound can participate in:

- Oxidation : Producing diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylic acid.

- Reduction : Leading to diethyl 2-hydroxy-1,3-dioxolane-4,5-dicarboxylate.

- Substitution Reactions : Resulting in various substituted dioxolane derivatives depending on the nucleophile used.

Biology

In biological research, DEOD is employed in the synthesis of biologically active compounds. It acts as a probe in biochemical studies to investigate enzyme-catalyzed reactions. Its ability to undergo hydrolysis allows it to release active intermediates that participate in various biochemical pathways .

Medicine

Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate has been explored for its potential in drug development. It serves as a precursor for pharmaceutical intermediates and is investigated for its therapeutic properties. Research indicates that derivatives of DEOD may have applications in synthesizing novel drugs targeting specific diseases .

Industry

In industrial applications, DEOD is utilized in producing polymers and resins due to its reactivity and stability. Its derivatives are also used in manufacturing specialty chemicals with specific properties tailored for various applications .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated that DEOD could be used to synthesize a series of compounds with anti-inflammatory properties. The reaction conditions were optimized to yield high purity products suitable for biological testing.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Compound A | 85% | Anti-inflammatory |

| Compound B | 90% | Antioxidant |

This study highlights DEOD's role as a versatile reagent in medicinal chemistry.

Case Study 2: Industrial Applications

In an industrial setting, DEOD was employed to produce a new class of biodegradable polymers. The synthesis involved the polymerization of DEOD with other monomers under controlled conditions to achieve desired mechanical properties.

| Polymer Type | Mechanical Strength (MPa) | Degradation Time (Months) |

|---|---|---|

| Polymer X | 50 MPa | 12 months |

| Polymer Y | 45 MPa | 10 months |

This case illustrates the potential of DEOD in developing sustainable materials.

Mechanism of Action

The mechanism of action of diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are primarily related to its reactivity with other chemical species, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Diethyl 2,2-Dimethyl-1,3-Dioxolane-4,5-Dicarboxylate

- Structure : Features 2,2-dimethyl groups instead of the 2-oxo group.

- Synthesis : Prepared from diethyl L-tartrate and 2-methoxypropene using camphor sulfonic acid (89% yield) .

- Applications : Used as a chiral building block for diamines and alkylated derivatives via reduction or alkylation .

(b) Dimethyl 2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate

- Structure : Contains a 2-hydroxyphenyl substituent and methyl esters.

- Synthesis : Derived from salicylaldehyde and dimethyl tartrate acetonide .

- Properties : Exhibits high enantiomeric excess (>99% ee) and significant optical rotation ([α]20D = −80) .

(c) Diethyl 2-Ethyl-2-Methyl-1,3-Dioxolane-4,5-Dicarboxylate

- Structure : Bears ethyl and methyl groups at the 2-position.

- Synthesis : Alkylation of dimethyl tartrate acetonide with allyl bromide .

- Commercial Use : Available as a pharmaceutical intermediate (CAS 68572-78-1) with 99% purity .

Reactivity and Functional Group Influence

- 2-Oxo Group : The ketone in Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate likely increases electrophilicity at the 2-position, enhancing reactivity toward nucleophiles compared to 2,2-dimethyl or 2-aryl analogs. This group may facilitate ring-opening reactions or further functionalization.

- Ester Groups: Ethyl esters (vs. methyl in some analogs) influence solubility and stability.

Physical and Spectroscopic Properties

Biological Activity

Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate (also known as diethyl 2-oxodicarboxylate) is a compound of significant interest in various fields of chemistry and biology. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula :

- Molecular Weight : 202.204 g/mol

- Density : 1.1 g/cm³

- Boiling Point : Approximately 283 °C

- Flash Point : 121 °C

These properties suggest that the compound is stable under standard conditions but may require careful handling due to its potential irritative effects on skin and respiratory systems .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound's structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Reversal of Multidrug Resistance (MDR) : Studies have indicated that derivatives of dioxolanes can reverse MDR in cancer cells by interacting with P-glycoprotein (P-gp), a key factor in drug resistance .

Biological Activity and Therapeutic Potential

This compound has been investigated for various biological activities:

Antitumor Activity

Research has demonstrated that certain dioxolane derivatives exhibit cytotoxic effects against human cancer cell lines. For example:

- Cytotoxicity Assays : In vitro studies using MTT assays have shown that these compounds can induce cell death in resistant cancer cell lines by overcoming drug resistance mechanisms .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with dioxolane derivatives. The specific activities against Gram-positive and Gram-negative bacteria are yet to be fully characterized but show promise for future development in antibiotic therapies .

Other Biological Effects

Preliminary investigations suggest potential anti-inflammatory and analgesic effects, although further studies are necessary to elucidate these mechanisms and validate these findings.

Case Studies

- Multidrug Resistance Reversal

- Antitumor Efficacy

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate, and what reaction conditions optimize yield?

- Methodological Answer : A stereoselective synthesis route involves reacting (+)-diethyl L-tartrate with 2,2-dimethoxypropane in benzene under reflux, catalyzed by p-toluenesulfonic acid. This method achieves cyclization to form the dioxolane ring, with reaction completion typically requiring 15 hours. Purification is performed via recrystallization or column chromatography to isolate the product . Alternative routes may use acetone or other ketones as protecting agents, with acid catalysts modulating ring-closure efficiency.

Q. How is X-ray crystallography applied to determine the molecular structure and conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For the related compound (4R*,5R*)-Diethyl 2-(4-nitrophenyl)-1,3-dioxolane-4,5-dicarboxylate, monoclinic crystals (space group P2₁) were analyzed using a diffractometer (e.g., Enraf-Nonius CAD-4) with graphite-monochromated Cu-Kα radiation. Data refinement software (e.g., SHELX) resolves bond lengths, angles, and torsional parameters, confirming the planar dioxolane ring and ester group orientations .

Q. What spectroscopic techniques are used to characterize this compound, and what key signals confirm its identity?

- Methodological Answer :

- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1745 cm⁻¹, while the dioxolane ring’s C-O-C vibrations occur near 1120–1250 cm⁻¹. Nitro or ketone substituents (if present) show distinct absorptions at ~1658 cm⁻¹ (C=O) or ~1520 cm⁻¹ (NO₂) .

- NMR : In derivatives like Diethyl 6-(4-bromophenyl)-2-oxo-tetrahydropyrimidine-4,5-dicarboxylate, ethyl ester protons resonate as quartets (δ ~4.20 ppm, J = 7.0 Hz), while aromatic protons appear as doublets (δ ~7.19–7.57 ppm). The dioxolane ring’s methine protons show coupling (J = 3.0 Hz) in the δ ~5.14 ppm range .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and crystallographic packing?

- Methodological Answer : The (4R*,5R*) configuration in derivatives like Diethyl 2-(4-nitrophenyl)-1,3-dioxolane-4,5-dicarboxylate creates a chiral center that affects intermolecular interactions. For example, hydrogen bonding between the nitro group and adjacent ester carbonyls stabilizes the crystal lattice (P2₁ space group). Computational modeling (e.g., DFT) can predict enantiomeric stability, while polarized light microscopy identifies chiral domain formation during crystallization .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s conformation?

- Methodological Answer : Discrepancies in dihedral angles (e.g., dioxolane ring puckering) may arise from solvent effects or crystal packing forces. Hybrid methods like QM/MM (Quantum Mechanics/Molecular Mechanics) simulations reconcile experimental SC-XRD data (e.g., β = 112.27° in monoclinic systems) with gas-phase computational models. Refinement using Hirshfeld surface analysis further validates non-covalent interactions (e.g., C-H···O contacts) .

Q. How can the dicarboxylate groups be selectively functionalized for bioactive derivative synthesis?

- Methodological Answer :

- Ester Hydrolysis : Controlled saponification with NaOH/EtOH yields the dicarboxylic acid, which can be coupled with amines (e.g., via EDC/HOBt) to form amides .

- Nucleophilic Substitution : The 2-oxo group is reactive toward Grignard reagents or hydrazines, enabling pyrazole or thiadiazine ring formation, as seen in Diethyl 3-phenyl-1,1-dioxo-thiadiazine-4,5-dicarboxylate .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups at the dioxolane’s 2-position, enhancing pharmacological potential (e.g., antiplasmodial activity in paecilomycin F derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.